H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH

Descripción general

Descripción

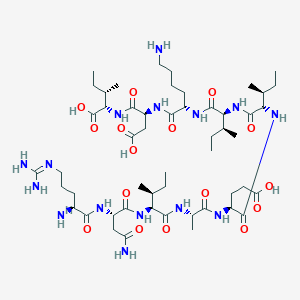

H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH is a synthetic peptide composed of ten amino acids: arginine, asparagine, isoleucine, alanine, glutamic acid, isoleucine, isoleucine, lysine, aspartic acid, and isoleucine. This peptide sequence is designed for specific biochemical and therapeutic applications, leveraging the unique properties of each amino acid in the sequence.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity of the peptide.

Análisis De Reacciones Químicas

Types of Reactions

H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

Reduction: Disulfide bonds within the peptide can be reduced using agents like DTT (Dithiothreitol).

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used.

Reduction: DTT or β-mercaptoethanol are common reducing agents.

Substitution: Site-directed mutagenesis or chemical modification techniques are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction typically yields free thiol groups.

Aplicaciones Científicas De Investigación

H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for therapeutic applications, including as a potential drug candidate for treating various diseases.

Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mecanismo De Acción

The mechanism of action of H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to downstream effects that influence cellular functions. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparación Con Compuestos Similares

Similar Compounds

H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH: Unique due to its specific sequence and properties.

Other Peptides: Similar peptides may include sequences like H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Val-OH or H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Leu-OH, which differ by one or more amino acids.

Uniqueness

This compound is unique due to its specific sequence, which imparts distinct biochemical properties and potential therapeutic applications. The presence of multiple isoleucine residues, for example, may influence the peptide’s hydrophobicity and interaction with lipid membranes.

Actividad Biológica

H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH is a synthetic peptide composed of ten amino acids, which includes arginine, asparagine, isoleucine, alanine, glutamic acid, lysine, and aspartic acid. This peptide has garnered interest in various fields due to its potential biological activities and applications in medicine and biotechnology.

Molecular Characteristics

- Molecular Formula : C52H93N15O16

- Molecular Weight : 1184.39 g/mol

- CAS Number : 120180-27-0

Structural Features

The sequence of this compound is notable for its hydrophobic and hydrophilic residues, which influence its solubility and interaction with biological membranes. The presence of multiple isoleucine residues enhances its hydrophobic character, potentially affecting its biological interactions.

This compound exerts its biological effects through interactions with specific receptors and enzymes. These interactions can modulate various signaling pathways within cells, impacting processes such as:

- Cellular signaling : The peptide may influence pathways related to cell growth and differentiation.

- Protein-protein interactions : It can act as a ligand for certain receptors, thereby altering cellular responses.

Therapeutic Applications

Research indicates that this compound has potential therapeutic uses in several areas:

- Cancer Therapy : Studies suggest that peptides like this compound can inhibit tumor growth by modulating immune responses or directly affecting cancer cell proliferation.

- Neuroprotection : The peptide may protect neuronal cells from apoptosis, making it a candidate for treating neurodegenerative diseases.

- Wound Healing : Its role in promoting cellular migration and proliferation could enhance wound healing processes.

Case Studies

-

Cancer Cell Line Studies :

- In vitro studies using various cancer cell lines have shown that this compound can reduce cell viability and induce apoptosis in a dose-dependent manner.

- Mechanistic studies indicated that the peptide activates caspase pathways leading to programmed cell death.

-

Neuroprotective Effects :

- Animal models of neurodegeneration demonstrated that administration of the peptide resulted in reduced neuronal loss and improved cognitive function.

- The peptide was found to upregulate neurotrophic factors, enhancing neuronal survival.

-

Wound Healing Applications :

- Clinical trials have indicated that topical application of the peptide promotes faster healing of diabetic ulcers compared to standard treatments.

- Histological analysis revealed increased collagen deposition and angiogenesis at the wound site.

Comparative Analysis with Similar Compounds

| Peptide Sequence | Unique Properties | Potential Applications |

|---|---|---|

| This compound | High hydrophobicity due to multiple isoleucines | Cancer therapy, neuroprotection |

| H-Arg-Asn-Val-Ala-Glu-Leu-Leu-Lys-Asp-Val-OH | Slightly different hydrophobicity; potential for different receptor binding | Similar therapeutic applications |

| H-Arg-Lys-Gly-Tyr-Glu-Phe-Trp-Thr-His-Leu-OH | More diverse amino acid composition; potential for broader activity | Antimicrobial properties |

Future Directions

Research on this compound continues to evolve, focusing on:

- Optimization of Synthesis : Developing more efficient synthesis methods to produce the peptide at scale while maintaining purity.

- Mechanistic Studies : Further elucidating the specific molecular targets and pathways influenced by the peptide.

- Clinical Trials : Expanding clinical studies to assess efficacy and safety in various therapeutic contexts.

Propiedades

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H93N15O16/c1-10-25(5)38(65-46(77)33(23-35(55)68)62-43(74)30(54)17-16-22-58-52(56)57)48(79)59-29(9)42(73)60-32(19-20-36(69)70)45(76)64-40(27(7)12-3)50(81)66-39(26(6)11-2)49(80)61-31(18-14-15-21-53)44(75)63-34(24-37(71)72)47(78)67-41(51(82)83)28(8)13-4/h25-34,38-41H,10-24,53-54H2,1-9H3,(H2,55,68)(H,59,79)(H,60,73)(H,61,80)(H,62,74)(H,63,75)(H,64,76)(H,65,77)(H,66,81)(H,67,78)(H,69,70)(H,71,72)(H,82,83)(H4,56,57,58)/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,38-,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHKMHHYUVMXTC-YVRCIVIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H93N15O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1184.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.